Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Description

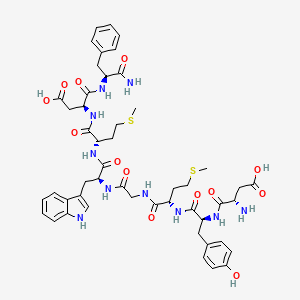

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQINQYMGNCII-YRVFCXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H62N10O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the CCK-8 Peptide Signaling Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide cholecystokinin (CCK-8) is a crucial neuromodulator in the central nervous system, implicated in a wide array of physiological and pathological processes including anxiety, memory, and pain perception.[1] As a key signaling molecule, understanding the intricate pathways through which CCK-8 exerts its effects is paramount for the development of novel therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core mechanisms of CCK-8 signaling in neurons, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this complex system.

Core Signaling Pathways of CCK-8 in Neurons

CCK-8 mediates its effects through two primary G-protein coupled receptors (GPCRs): CCK-A (CCK1) and CCK-B (CCK2).[2][3] While both are present in the brain, the CCK-B receptor is the predominant subtype.[3] Upon binding of CCK-8, these receptors undergo a conformational change, initiating intracellular signaling cascades.

The canonical signaling pathway for CCK receptors involves the activation of heterotrimeric G-proteins. The CCK-A receptor is known to couple to both Gs and Gq proteins, while the CCK-B receptor primarily couples to Gq.[4]

Gq-Protein Coupled Signaling: Activation of the Gq pathway by CCK-8 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately altering neuronal excitability and function.

Gs-Protein Coupled Signaling: While less predominant, particularly for the CCK-B receptor, Gs-protein coupling by the CCK-A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which can phosphorylate a variety of substrates to modulate neuronal activity.

The following diagram illustrates the primary Gq-coupled signaling pathway for CCK-8 in neurons.

Quantitative Data on CCK-8 Signaling in Neurons

The following tables summarize key quantitative parameters of CCK-8 signaling in neuronal preparations.

Table 1: Receptor Binding Affinities

| Receptor Subtype | Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| CCK Receptor | [3H]CCK-8 | Rat Cerebral Cortex | 1.66 | 30.15 | |

| CCK Receptor | 125I-BH-CCK | Mouse Cerebral Cortex | 1.27 | 115 | |

| CCK1 Receptor | CCK-8 | - | ~0.6-1 (Ki) | - | |

| CCK2 Receptor | CCK-8 | - | ~0.3-1 (Ki) | - |

Table 2: Electrophysiological Effects of CCK-8 on Neuronal Ion Channels

| Neuron Type | Ion Channel/Current | Effect of CCK-8 | Method | Reference |

| Rat Hippocampal Neurons | NMDA-activated current | Inhibition | Whole-cell patch clamp | |

| Rat Substantia Nigra Dopaminergic Neurons | Non-selective cationic conductance | Increase (inward current) | Whole-cell patch clamp | |

| Mouse Dorsal Root Ganglion Neurons | A-type K+ channels | Decrease in current | Patch clamp recording |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to study the CCK-8 signaling pathway.

Protocol 1: Radioligand Binding Assay for CCK Receptors in Brain Tissue

This protocol is adapted from studies characterizing CCK receptor binding in the cerebral cortex.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of CCK-8 to its receptors in neuronal tissue.

Materials:

-

Brain tissue (e.g., cerebral cortex) from the species of interest.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radiolabeled CCK-8 (e.g., [3H]CCK-8 or 125I-Bolton-Hunter labeled CCK-8).

-

Unlabeled CCK-8 for competition studies.

-

Incubation buffer (e.g., physiological salt solution).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.

-

Resuspend the final membrane pellet in incubation buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane preparation.

-

For saturation binding, add increasing concentrations of radiolabeled CCK-8.

-

For competition binding, add a fixed concentration of radiolabeled CCK-8 and increasing concentrations of unlabeled CCK-8.

-

To determine non-specific binding, add a high concentration of unlabeled CCK-8 (e.g., 1 µM) to a set of tubes.

-

Incubate the tubes at a specified temperature (e.g., 24°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail (for [3H]) or tubes for a gamma counter (for 125I).

-

Quantify the radioactivity to determine the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax.

-

Analyze competition binding data to determine the Ki of unlabeled ligands.

-

Protocol 2: Intracellular Calcium Imaging in Cultured Neurons using Fura-2 AM

This protocol is a generalized procedure based on established methods for calcium imaging in neurons.

Objective: To measure changes in intracellular calcium concentration in response to CCK-8 application.

Materials:

-

Cultured neurons on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without calcium.

-

CCK-8 solution at various concentrations.

-

Fluorescence microscopy setup with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter around 510 nm.

-

Image acquisition and analysis software.

Procedure:

-

Cell Loading with Fura-2 AM:

-

Prepare a loading solution by diluting the Fura-2 AM stock solution in the physiological salt solution to a final concentration of 1-5 µM.

-

Wash the cultured neurons on coverslips once with the physiological salt solution.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with the physiological salt solution to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

-

Calcium Imaging:

-

Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with the physiological salt solution.

-

Select a field of view with healthy-looking neurons.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

-

Apply CCK-8 at the desired concentration through the perfusion system.

-

Continue to acquire fluorescence images to record the change in intracellular calcium.

-

After the response, wash out the CCK-8 with the physiological salt solution.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Plot the F340/F380 ratio over time to visualize the calcium transient.

-

Quantify the peak amplitude and duration of the calcium response.

-

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording the effects of CCK-8 on neuronal ion channels, based on standard electrophysiological techniques.

Objective: To measure CCK-8-induced changes in membrane potential and ion channel currents.

Materials:

-

Acutely prepared brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons.

-

Intracellular solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

CCK-8 solution.

Procedure:

-

Preparation:

-

Prepare brain slices or cultured neurons for recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.

-

-

Obtaining a Gigaseal and Whole-Cell Configuration:

-

Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal).

-

Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Recording:

-

Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the baseline current. Apply CCK-8 to the bath and record any changes in the holding current. Use voltage steps to elicit voltage-gated currents and observe how CCK-8 modulates these currents.

-

Current-Clamp Mode: Record the resting membrane potential. Inject current to elicit action potentials and record their firing pattern. Apply CCK-8 to the bath and record any changes in the resting membrane potential and firing pattern.

-

-

Data Analysis:

-

Analyze the recorded currents or voltage traces to quantify the effects of CCK-8.

-

Measure changes in holding current, reversal potential, current-voltage (I-V) relationship, resting membrane potential, and action potential firing frequency.

-

Conclusion

The CCK-8 peptide signaling pathway in neurons is a multifaceted system with significant implications for neuronal function and behavior. Through the activation of CCK-A and CCK-B receptors, CCK-8 triggers a cascade of intracellular events, primarily through Gq-protein coupling, leading to the mobilization of intracellular calcium and the modulation of neuronal excitability. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of this pathway and to identify novel therapeutic targets for a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate the nuanced roles of different G-protein subtypes and the downstream effectors in specific neuronal populations.

References

- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 2. ptglab.com [ptglab.com]

- 3. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Cholecystokinin Octapeptide

Abstract: Cholecystokinin octapeptide (CCK-8), the most abundant and biologically active form of cholecystokinin, is a critical regulator of physiological processes in both the gastrointestinal (GI) system and the central nervous system (CNS). It exerts its pleiotropic effects by binding to two distinct G protein-coupled receptors (GPCRs), the cholecystokinin A receptor (CCK1R) and the cholecystokinin B receptor (CCK2R). Activation of these receptors initiates a cascade of intracellular signaling events, primarily mediated by the Gq/11 and Gs protein families, leading to the mobilization of intracellular calcium and the activation of various protein kinases. This guide provides a detailed examination of the molecular mechanisms of CCK-8, summarizing key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols used to elucidate its function.

Cholecystokinin Receptors: Gateways for CCK-8 Action

CCK-8 mediates its effects by interacting with two principal receptor subtypes, CCK1R and CCK2R, which belong to the class A family of GPCRs. While they share structural homology, their affinity for CCK-8 and its analogs, as well as their tissue distribution, are distinct, accounting for the peptide's diverse physiological roles. The CCK2R also serves as the receptor for gastrin, binding both gastrin and CCK with similar high affinity. In contrast, the CCK1R exhibits a significantly higher affinity for sulfated CCK peptides, like CCK-8, than for gastrin[1][2].

| Receptor Type | Previous Name | Primary Locations | Ligand Affinity |

| CCK1R | CCK-A | Pancreatic Acinar Cells, Gallbladder, Sphincter of Oddi, Vagal Afferents, Specific Brain Nuclei[3][4] | High affinity for sulfated CCK-8 (500-1000 fold > gastrin)[2] |

| CCK2R | CCK-B / Gastrin Receptor | Brain (widely distributed), Stomach, some Tumors | High affinity for both sulfated CCK-8 and gastrin |

Core Signaling Pathways of CCK-8

The binding of CCK-8 to its cognate receptors triggers a conformational change that facilitates the activation of heterotrimeric G proteins, initiating downstream signaling cascades. The primary pathways involve the activation of Phospholipase C and Adenylyl Cyclase.

The Gq/11 - Phospholipase C - Calcium Mobilization Pathway

This is the canonical signaling pathway for both CCK1R and CCK2R.

-

G Protein Activation: Upon CCK-8 binding, the receptor couples to G proteins of the Gq/11 family, causing the exchange of GDP for GTP on the α-subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme PLC-β.

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (InsP3R) on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).

-

Protein Kinase C (PKC) Activation: The elevated [Ca2+]i, in concert with DAG, recruits and activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of target proteins, leading to cellular responses like enzyme secretion and muscle contraction.

The Gs - Adenylyl Cyclase - cAMP Pathway

In certain cell types, particularly pancreatic beta cells, CCK1R can also couple to the stimulatory G protein, Gs.

-

Gs Activation: CCK-8 binding to CCK1R activates the Gs alpha subunit.

-

Adenylyl Cyclase (AC) Activation: Gαs stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP.

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

Cellular Effects: PKA then phosphorylates various substrates, contributing to cellular responses such as the potentiation of insulin secretion.

Other Downstream Effectors

Beyond the primary G protein pathways, CCK receptor activation can trigger additional signaling cascades that are crucial for mediating long-term effects like cell growth and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CCK1R and CCK2R can activate the MAPK cascade (including ERK), often through PKC-dependent mechanisms or via transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, critical for cell survival and metabolism, can also be activated downstream of CCK receptors.

-

Ion Channel Modulation: In neurons, CCK-8 can directly modulate ion channel activity. For example, it excites substantia nigra dopaminergic neurons by activating CCK1R and increasing a non-selective cationic conductance. In myenteric neurons, it evokes calcium influx through L-type calcium channels.

Quantitative Analysis of CCK-8 Action

The physiological and cellular effects of CCK-8 are dose-dependent. The following tables summarize key quantitative data from various experimental models.

Table 1: In Vivo Dose-Response Data for CCK-8

| Physiological Effect | Animal Model | Parameter | Value | Reference |

| Sphincter of Oddi Relaxation | Feline | Half-maximal response | 6 ng/kg | |

| Gallbladder Contraction | Feline | Half-maximal response | 28 ng/kg | |

| Inhibition of Food Intake | Dog (intracerebroventricular) | Food intake reduction | 85-86% at 1.36 µg | |

| Pancreatic Amylase Secretion | Rat | Infusion Dose Range | 10 - 90 pmol·kg⁻¹·h⁻¹ |

Table 2: In Vitro Concentrations and Effects of CCK-8

| Experimental System | Parameter Measured | Effective Concentration | Observed Effect | Reference |

| Murine Interstitial Cells of Cajal | Intracellular Ca²⁺ ([Ca²⁺]i) | 100 nmol/L | 59.3% increase in [Ca²⁺]i | |

| Guinea Pig Myenteric Neurons | Intracellular Ca²⁺ ([Ca²⁺]i) | 10⁻¹⁰ to 10⁻⁶ M | Concentration-dependent increase in responding neurons (8-52%) and Δ[Ca²⁺]i (76-169 nM) | |

| Rat Dorsal Root Ganglion Neurons | Inward Membrane Current | 0.01 - 1 µM | Induced inward current (40-198 pA) in axotomized neurons | |

| MIN6 Cells / Mouse Islets | ERK Activation | 100 pM | Time-dependent phosphorylation of ERK |

Key Experimental Protocols

The mechanisms of CCK-8 have been elucidated through a variety of experimental techniques. Detailed below are methodologies for key assays.

Intracellular Calcium Mobilization Assay

This assay measures the ability of CCK-8 to induce calcium release from intracellular stores.

Methodology:

-

Cell Preparation: Culture cells of interest (e.g., murine gastric antral interstitial cells of Cajal) on glass coverslips.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye, such as Fluo-3/AM, in a balanced salt solution. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.

-

Baseline Measurement: Mount the coverslip onto the stage of a confocal laser scanning microscope. Perfuse with a control buffer and record baseline fluorescence for several minutes to establish a stable signal.

-

Stimulation: Perfuse the cells with a solution containing CCK-8 (e.g., 100 nM) and continuously record the change in fluorescence intensity over time.

-

Pharmacological Dissection: To determine the source of the calcium signal, pre-incubate cells with specific inhibitors before CCK-8 stimulation:

-

Thapsigargin: To deplete ER calcium stores.

-

Xestospongin C: To block IP3 receptors.

-

Nifedipine: To block L-type voltage-gated calcium channels (testing for extracellular influx).

-

Ca²⁺-free medium: To eliminate extracellular calcium influx as a source.

-

-

Data Analysis: Quantify the change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i. Express results as a percentage increase over baseline.

Electrophysiological Recording of Neuronal Response

This protocol uses the whole-cell patch-clamp technique to measure CCK-8-induced changes in ion currents in individual neurons.

Methodology:

-

Neuron Preparation: Acutely isolate neurons (e.g., dopaminergic neurons from rat substantia nigra) using enzymatic digestion and mechanical dissociation.

-

Recording Setup: Transfer dissociated neurons to a recording chamber on an inverted microscope. Fill a glass micropipette (electrode) with an appropriate intracellular solution and obtain a high-resistance (>1 GΩ) "giga-seal" with the membrane of a single neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage/Current Clamp:

-

Voltage-Clamp: Hold the neuron at a constant membrane potential (e.g., -70 mV) and record the picoampere-level currents that flow across the membrane in response to stimuli.

-

Current-Clamp: Inject zero current and record the neuron's membrane potential to observe depolarization or hyperpolarization.

-

-

CCK-8 Application: Apply CCK-8 to the bath or via a pressure application micropipette at varying concentrations (e.g., 0.01–1 μM).

-

Data Acquisition: Record the resulting inward or outward currents (voltage-clamp) or changes in membrane potential (current-clamp). Test for reversibility by washing out the peptide.

-

Pharmacology: Co-apply selective CCK1R (e.g., lorglumide) or CCK2R (e.g., PD135,158) antagonists to confirm the receptor subtype involved.

Cell Viability and Cytotoxicity Assessment (Using CCK-8 Assay Kit)

Important Clarification: The "Cell Counting Kit-8" (CCK-8) is a widely used laboratory assay to measure cell viability and proliferation. Its name is a coincidence and is unrelated to the peptide Cholecystokinin-8. The assay utilizes a water-soluble tetrazolium salt (WST-8), which is reduced by cellular dehydrogenases in viable cells to produce a colored formazan product. The amount of color is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Dispense 100 µL of cell suspension into the wells of a 96-well microplate at a predetermined density (e.g., 1,000-10,000 cells/well).

-

Pre-incubation: Culture the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and resume growth.

-

Compound Addition: Add 10 µL of the test substance (e.g., a potential drug or toxin) at various concentrations to the appropriate wells. Include control wells with no substance.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) to assess the compound's effect on cell viability or proliferation.

-

Reagent Addition: Add 10 µL of the CCK-8 solution (containing WST-8) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours in the incubator. During this time, viable cells will metabolize the WST-8 into orange formazan.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Calculation: Calculate cell viability as a percentage relative to the control wells after subtracting the absorbance of blank wells (medium and CCK-8 solution only).

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Effect of cholecystokinin and the octapeptide of cholecystokinin on the feline sphincter of Oddi and gallbladder. Mechanisms of action. [jci.org]

- 4. Cholecystokinin - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Biological Functions of Cholecystokinin Octapeptide (CCK-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, commonly known as cholecystokinin octapeptide (sulfated CCK-8), is the smallest C-terminal fragment of the hormone cholecystokinin that retains full biological activity. As a pleiotropic signaling molecule, CCK-8 functions as both a key gastrointestinal hormone and a prominent neurotransmitter in the central nervous system. Its diverse physiological roles, mediated through two distinct G protein-coupled receptors, CCK1R and CCK2R, have positioned it as a significant target for therapeutic intervention in a range of disorders, including digestive diseases, obesity, and neurological conditions. This technical guide provides an in-depth overview of the core biological functions of CCK-8, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Biological Functions

CCK-8 plays a crucial role in regulating a variety of physiological processes. In the gastrointestinal system, it is a primary regulator of pancreatic enzyme secretion and gallbladder contraction, essential for the digestion of fats and proteins. Furthermore, CCK-8 is a potent satiety signal, acting on vagal afferent neurons to reduce food intake and meal size. In the central nervous system, CCK-8 functions as a neurotransmitter, modulating anxiety, memory, and dopamine signaling.

Quantitative Data: Receptor Binding and Potency

The biological effects of CCK-8 are initiated by its binding to two distinct receptor subtypes, CCK1R and CCK2R, which exhibit different affinities for CCK-8 and its analogs. The quantitative data for binding affinity (Ki), potency (EC50), and efficacy (Emax) are summarized in the tables below.

| Ligand | Receptor | Species | Tissue/Cell Line | Binding Affinity (Ki) | Reference |

| Sulfated CCK-8 | CCK1R | Human | Transfected HEK-293 cells | ~0.6-1 nM | [1] |

| Sulfated CCK-8 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM | [1] |

| Desulfated CCK-8 | CCK1R | Human | Transfected HEK-293 cells | ~300-500 nM | [1] |

| Desulfated CCK-8 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM | [1] |

| Gastrin-17 | CCK1R | Human | Transfected HEK-293 cells | >1000 nM | [1] |

| Gastrin-17 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM |

Table 1: Binding Affinities of CCK-8 and Related Peptides to CCK Receptors.

| Assay | Agonist | Receptor | Parameter | Value | Reference |

| Pancreatic Amylase Secretion | Sulfated CCK-8 | CCK1R | EC50 | ~10-100 pM | |

| Smooth Muscle Contraction (Gallbladder) | Sulfated CCK-8 | CCK1R | EC50 | ~1 nM | |

| Gastric Acid Secretion | Sulfated CCK-8 | CCK2R | EC50 | ~10 nM | |

| Pancreatic Protein Secretion (in vivo) | Sulfated CCK-8 | CCK1R | ED50 | 4 pmol/kg/min |

Table 2: Potency of CCK-8 in Various Biological Assays.

Signaling Pathways

Upon binding of CCK-8, the CCK1 and CCK2 receptors activate distinct intracellular signaling cascades.

CCK1 Receptor Signaling

The CCK1 receptor primarily couples to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs-mediated pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).

Caption: CCK1 Receptor Signaling Pathways.

CCK2 Receptor Signaling

The CCK2 receptor is primarily coupled to Gq proteins, activating the PLC/IP3/DAG pathway similar to the CCK1 receptor. Additionally, CCK2R activation can lead to the stimulation of the Src and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell proliferation and differentiation.

Caption: CCK2 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CCK-8's biological functions are outlined below.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of CCK-8 and its analogs to CCK receptors.

Caption: Radioligand Receptor Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing CCK receptors (e.g., pancreas, brain, or transfected cell lines) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Reaction: Incubate the membranes with a fixed concentration of radiolabeled CCK-8 (e.g., [¹²⁵I]Bolton-Hunter CCK-8) and a range of concentrations of unlabeled CCK-8 in a binding buffer.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Pancreatic Acini Amylase Secretion Assay

This assay measures the potency and efficacy of CCK-8 in stimulating digestive enzyme secretion from pancreatic acinar cells.

Methodology:

-

Acinar Cell Isolation: Isolate pancreatic acini from rats or mice by collagenase digestion of the pancreas.

-

Pre-incubation: Pre-incubate the isolated acini in a physiological salt solution.

-

Stimulation: Incubate the acini with various concentrations of CCK-8 for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Centrifuge the samples to separate the acini from the supernatant.

-

Amylase Measurement: Measure the amylase activity in the supernatant and in the cell lysate (total amylase) using a commercially available amylase assay kit.

-

Data Analysis: Express amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the CCK-8 concentration to determine the EC50 and Emax.

In Vitro Gastrointestinal Smooth Muscle Contractility Assay

This assay assesses the effect of CCK-8 on the contraction of smooth muscle from the gastrointestinal tract, such as the gallbladder or ileum.

References

An In-depth Technical Guide to Cholecystokinin-8 (CCK-8) and its Role in Satiety Regulation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the peptide hormone Cholecystokinin-8 (CCK-8), detailing its mechanism of action in satiety regulation, relevant quantitative data, key experimental protocols, and critical signaling pathways.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone involved in gastrointestinal function and the regulation of food intake.[1][2] It is synthesized and secreted by neuroendocrine I-cells located in the proximal small intestine, primarily in response to the presence of fats and proteins in the duodenum.[1][3][4] While CCK exists in various molecular forms (e.g., CCK-58, CCK-33, CCK-8), the octapeptide form, CCK-8, is a potent and extensively studied molecule in the context of satiety. CCK-8 acts as a short-term satiety signal, contributing to the termination of a meal by reducing meal size. Its effects are primarily mediated through the cholecystokinin-1 receptor (CCK1R), a G protein-coupled receptor found in the alimentary tract and on vagal afferent neurons. Understanding the intricate mechanisms of CCK-8-induced satiety is paramount for developing therapeutic strategies against obesity and eating disorders.

Mechanism of Action and Signaling Pathways

CCK-8 exerts its satiety-inducing effects through a well-defined gut-brain axis. The process is initiated by the release of CCK from intestinal I-cells following food ingestion.

Peripheral Signaling:

-

Binding to CCK1 Receptors: Released CCK-8 acts in a paracrine fashion, binding to CCK1 receptors located on the terminals of vagal afferent fibers that innervate the stomach and duodenum.

-

Vagal Afferent Activation: This binding activates the vagal afferent neurons, which transmit the satiety signal from the periphery to the central nervous system. The anorexic activity of CCK is specifically mediated through low-affinity CCK1 receptors on these vagal afferents. Vagotomy, or the chemical deactivation of these afferents, attenuates the satiating effect of CCK.

Central Integration:

-

Signal Relay to the Brainstem: The vagal afferent signals are relayed to the nucleus of the solitary tract (NTS) in the hindbrain.

-

Hypothalamic Processing: From the NTS, the signal is further projected to hypothalamic nuclei, such as the paraventricular nucleus (PVN), which are critical centers for the integration of satiety signals and the regulation of energy homeostasis.

Some evidence also suggests that peripheral CCK may directly bind to CNS receptors in the area postrema, which overlies the NTS and lacks a complete blood-brain barrier. Furthermore, CCK is also expressed by neurons within the NTS itself, suggesting a role as a central neurotransmitter that can directly influence appetite-regulating circuits.

Quantitative Data

The interaction of CCK peptides with their receptors and their subsequent effect on food intake have been quantified in numerous studies.

Table 1: Binding Affinities of CCK Peptides to CCK Receptors

This table summarizes the approximate inhibitory constant (Ki) values for various CCK and gastrin peptides at the human CCK1 and CCK2 receptors. Lower Ki values indicate higher binding affinity.

| Peptide | CCK1 Receptor (Ki) | CCK2 Receptor (Ki) |

| CCK-8 (sulfated) | 0.6 - 1 nM | 0.3 - 1 nM |

| CCK-58 | 0.6 - 1 nM | 0.3 - 1 nM |

| CCK-8 (desulfated) | ~500 nM | 0.3 - 1 nM |

| Gastrin-17 | ~1,000 - 10,000 nM | 0.3 - 1 nM |

| CCK-4 | ~1,000 - 10,000 nM | ~3 - 10 nM |

| Data sourced from. |

Table 2: Dose-Dependent Effects of Intraperitoneal (IP) CCK-8 on 1-Hour Food Intake in Rats

This table shows the percentage reduction in food intake in ad libitum-fed male Sprague-Dawley rats during the first hour of the dark phase following an IP injection of CCK-8.

| CCK-8 Dose (nmol/kg) | Mean Food Intake (g) | % Reduction vs. Vehicle |

| 0 (Vehicle) | 4.5 ± 0.3 | - |

| 0.6 | 3.0 ± 0.4 | 35% |

| 1.8 | 2.3 ± 0.4 | 49% |

| 5.2 | 2.2 ± 0.7 | 51% |

| Data represent means ± SE. Sourced from. |

Table 3: Dose-Dependent Effects of Intravenous (IV) CCK-8 on Energy Intake in Healthy Men

This table illustrates the effect of a 120-minute IV infusion of CCK-8 on energy intake from a buffet meal in healthy adult men.

| CCK-8 Infusion Rate (ng·kg⁻¹·min⁻¹) | Mean Energy Intake (kJ) | % Reduction vs. Saline |

| 0 (Saline) | 5539 ± 601 | - |

| 0.33 | 4681 ± 668 | 15.5% |

| 0.66 | 4138 ± 588 | 25.3% |

| 2.0 | 3092 ± 613 | 44.2% |

| Data are presented as means ± SE. Sourced from. |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable investigation of CCK-8's effects. Below are methodologies for key experiments cited in the literature.

Protocol 4.1: In Vivo Assessment of CCK-8 on Food Intake in Rodents

This protocol describes a typical experiment to measure the effect of peripherally administered CCK-8 on food consumption.

-

Animal Model: Male Sprague-Dawley or Long-Evans rats are commonly used. Mice are also utilized. Animals are individually housed to allow for accurate food intake measurement.

-

Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week prior to the experiment. They are often trained to a specific feeding schedule if required.

-

Fasting Period: To ensure a robust feeding response, animals are typically food-deprived for a period, for example, 17.5-24 hours, with water available ad libitum.

-

Drug Preparation & Administration:

-

Sulfated CCK-8 is dissolved in a vehicle, typically 0.9% sterile saline.

-

A dose-response study is conducted using various concentrations (e.g., 0.6, 1.8, 5.2 nmol/kg).

-

The solution is administered via intraperitoneal (IP) injection 15 minutes prior to food presentation. A control group receives a vehicle-only injection.

-

-

Food Presentation & Measurement:

-

A pre-weighed amount of standard laboratory chow or a palatable diet (e.g., sweetened condensed milk) is presented to each animal immediately after the injection period.

-

Food intake is measured by weighing the remaining food at specific time points (e.g., 30, 60, 120 minutes, and 24 hours) after presentation. Spillage should be collected and accounted for.

-

-

Data Analysis: Food intake (in grams) is calculated for each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between CCK-8-treated groups and the vehicle control group.

Protocol 4.2: Radioligand Binding Assay for CCK Receptors

This protocol is used to determine the binding affinity of CCK-8 and its analogs to CCK receptors.

-

Membrane Preparation:

-

Tissue rich in the target receptor (e.g., rat pancreas for CCK1R, guinea pig cortex for CCK2R) is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended to create a purified plasma membrane preparation.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]CCK-8 or [³H]-CCK-8) is added to assay tubes.

-

Increasing concentrations of the unlabeled competitor ligand (the compound being tested, e.g., CCK-8) are added to the tubes.

-

The membrane preparation is added to each tube to initiate the binding reaction.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound ligand passes through. The filters are then washed quickly with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³H).

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.

-

The Ki (inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Differential Effects of CCK Isoforms: Satiation vs. Satiety

While CCK-8 is a potent inducer of satiation (the process that leads to meal termination, thereby reducing meal size), other longer-acting isoforms like CCK-58 may play a more significant role in satiety (the feeling of fullness that persists after a meal, influencing the inter-meal interval).

Studies in rats have shown that while both CCK-8 and CCK-58 effectively reduce meal size, the reduction after CCK-8 is often followed by a compensatory shortening of the inter-meal interval (IMI). In contrast, CCK-58 reduces meal size and also prolongs the subsequent IMI, indicating a true satiety effect. This difference is likely due to the longer plasma half-life of CCK-58 compared to CCK-8.

Conclusion and Future Directions

CCK-8 is a foundational peptide in the study of satiety, acting as a potent, short-term signal to terminate meals via a well-characterized gut-brain neural pathway mediated by CCK1 receptors. The quantitative data consistently demonstrate its dose-dependent effect on reducing food intake across multiple species, including humans. While the satiating effect of CCK-8 is robust, its short half-life has posed a challenge for its therapeutic use in long-term weight management.

For drug development professionals, this has led to interest in developing CCK1R agonists with improved pharmacokinetic profiles or positive allosteric modulators that enhance the action of endogenous CCK. Novel, degradation-resistant CCK-8 analogs have shown promise in preclinical models, demonstrating sustained effects on body weight and glucose homeostasis. Future research will likely focus on further elucidating the complex interplay between CCK and other metabolic hormones like leptin and ghrelin, and translating the potent satiety effect of the CCK system into viable, long-term therapeutic strategies for obesity.

References

- 1. The role of cholecystokinin receptors in the short-term control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Cholecystokinin Octapeptide (CCK-8) and Its Effects on Gastric Emptying: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of cholecystokinin octapeptide (CCK-8) in the regulation of gastric emptying. Cholecystokinin (CCK) is a crucial gut hormone and neuropeptide that plays a significant role in digestive processes.[1][2] The synthetic octapeptide form, CCK-8, is a potent tool for studying these physiological functions, particularly its inhibitory effects on gastric motility and emptying.[1] This document details the quantitative effects of CCK-8, the experimental protocols used to assess these effects, and the underlying signaling pathways.

Quantitative Effects of CCK-8 on Gastric Emptying

CCK-8 has been consistently shown to delay gastric emptying in a dose-dependent manner in both animal models and humans.[3][4] The following tables summarize the quantitative data from various studies, illustrating the impact of CCK-8 on different parameters of gastric emptying.

| Species | CCK-8 Dose | Route of Administration | Test Meal | Measurement Method | Key Finding | Reference |

| Rat | 300 pmol | Intravenous | Methylcellulose solution | Not specified | Decreased gastric emptying by 55%. | |

| Rat | 1.4-22.4 µg/kg | Intraperitoneal | 0.15 M saline or 15% sucrose | Not specified | Dose-dependent retardation of half-emptying times. | |

| Rat | 0.42 ± 0.07 nmol/kg (ED50) | Subcutaneous | Acaloric gel | Phenol red gavage | Fully inhibited gastric emptying. | |

| Human | 12 pmol/kg/h | Intravenous | Water | Radionuclide scintigraphy | Significant delay in gastric emptying, reproducing average postprandial plasma levels. | |

| Human | 24 pmol/kg/h | Intravenous | Water | Radionuclide scintigraphy | Delay in gastric emptying similar to that of a mixed meal. | |

| Human | 0.33, 0.66, 2.0 ng/kg/min | Intravenous | Buffet meal | Not specified | Dose-dependently reduced energy intake. | |

| Human (Normal Subjects) | Physiological concentrations | Intravenous | Inert liquid with Technetium (Tc99m) | Not specified | Residual gastric volume at 90 min increased from 9.9% to 32.1%. Half-emptying time increased from 19.4 min to 39.4 min. | |

| Human (Functional Dyspepsia) | Physiological concentrations | Intravenous | Inert liquid with Technetium (Tc99m) | Not specified | Residual gastric volume at 90 min increased from 9.8% to 32.2%. Half-emptying time increased from 19.5 min to 31.4 min. | |

| Rainbow Trout | 25 pmol/kg/h | Vascular infusion | Labeled food | Not specified | 70.4% of labeled food remained in the stomach after 20 hours, compared to 55.3% in control. |

The Role of CCK-A Receptors

The inhibitory effect of CCK-8 on gastric emptying is primarily mediated through the stimulation of CCK-A receptors. The use of selective CCK-A receptor antagonists, such as loxiglumide and devazepide, has been instrumental in elucidating this mechanism. Administration of these antagonists can accelerate gastric emptying, highlighting the physiological role of endogenous CCK in regulating this process.

| Species | Antagonist | CCK-8/Stimulus | Key Finding | Reference |

| Human | Loxiglumide (LOX) | Endogenous CCK (after 500 ml Intralipid 10%) | Gastric half-emptying time (t1/2) was 31 minutes with LOX vs. 115 minutes with placebo. | |

| Rat | A-70104 and Devazepide | CCK-8 (3 nmol/kg/h) | Abolished the gastric emptying response to a maximal inhibitory dose of CCK-8. | |

| Rat | L364,718 | Duodenal infusion of protein | Significantly attenuated the inhibition of gastric motility. |

Experimental Protocols

The investigation of CCK-8's effects on gastric emptying involves a variety of established experimental protocols. Below are generalized methodologies for key experimental approaches.

Animal Studies (Rat Model)

-

Subjects: Typically, male rats (e.g., Sprague-Dawley) are used.

-

Housing and Acclimation: Animals are housed under standard laboratory conditions with a controlled light-dark cycle and have access to food and water ad libitum prior to the experiment. A period of fasting (e.g., 6-24 hours) is common before the study.

-

CCK-8 Administration: CCK-8 is administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection, at specified doses.

-

Gastric Emptying Measurement (Phenol Red Method):

-

A non-nutrient, non-absorbable marker, such as a methylcellulose solution containing phenol red, is administered by gavage.

-

At a predetermined time after gavage, the animal is euthanized.

-

The stomach is clamped at the pylorus and cardia and removed.

-

The stomach contents are collected, homogenized, and the concentration of phenol red is determined spectrophotometrically.

-

The amount of phenol red recovered is compared to the amount initially administered to calculate the percentage of gastric emptying.

-

-

Data Analysis: Results are often expressed as the percentage of the test meal emptied from the stomach at a specific time point or as the half-emptying time (t1/2).

Human Studies

-

Subjects: Healthy volunteers or patient populations (e.g., with functional dyspepsia) are recruited. Informed consent is obtained, and studies are approved by an ethics committee.

-

Study Design: Double-blind, placebo-controlled, crossover designs are frequently employed.

-

CCK-8 Administration: CCK-8 is typically administered as a continuous intravenous infusion at varying doses to mimic postprandial physiological concentrations.

-

Gastric Emptying Measurement (Scintigraphy):

-

Subjects consume a test meal (liquid or solid) labeled with a radionuclide (e.g., Technetium-99m).

-

A gamma camera is used to acquire images of the stomach at regular intervals.

-

Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining over time.

-

Data are used to generate a gastric emptying curve, from which parameters like the half-emptying time and retention at specific time points are calculated.

-

-

Gastric Emptying Measurement (Magnetic Resonance Imaging - MRI):

-

Subjects ingest a test meal suitable for MRI visualization (e.g., Intralipid).

-

Serial transaxial abdominal scans are acquired to determine the volume of gastric contents over time.

-

This non-invasive technique allows for the simultaneous assessment of gastric motility (e.g., antral contraction frequency and amplitude).

-

Signaling Pathways and Mechanisms of Action

The inhibitory effect of CCK-8 on gastric emptying is a complex process involving both hormonal and neural pathways. The primary mechanism is initiated by the binding of CCK-8 to CCK-A receptors.

Vagal Afferent Pathway

A critical pathway for CCK-8's action involves capsaicin-sensitive vagal afferent fibers. CCK-8, released from I-cells in the small intestine in response to nutrients, acts on CCK-A receptors on these vagal afferents. This stimulates a vago-vagal reflex, leading to a decrease in proximal gastric motility and a delay in gastric emptying. Studies using capsaicin to selectively destroy these afferent fibers have demonstrated the abolishment of CCK-8-induced delay in gastric emptying.

Molecular Signaling Cascade

Upon binding to the CCK-A receptor, a G-protein-coupled receptor, CCK-8 initiates an intracellular signaling cascade. This typically involves the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological response of altered smooth muscle contractility.

Experimental Workflow

The following diagram illustrates a typical workflow for a human clinical trial investigating the effects of CCK-8 on gastric emptying.

Conclusion

Cholecystokinin octapeptide is a potent inhibitor of gastric emptying, a function it carries out through a well-defined vago-vagal reflex arc initiated by the binding to CCK-A receptors on vagal afferent nerves. Quantitative studies in both animals and humans have consistently demonstrated a dose-dependent delay in gastric emptying in response to CCK-8 administration. The use of specific CCK-A antagonists has further solidified the physiological relevance of this pathway. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals working to understand and modulate gastric motility. Further investigation into the nuanced interactions of CCK with other gut hormones and neural pathways will continue to refine our understanding of the intricate regulation of gastric function.

References

- 1. Effect of CCK and its antagonists on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]

- 3. A comparison of cholecystokinin-induced changes in gastric emptying and feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-dependent effects of cholecystokinin-8 on antropyloroduodenal motility, gastrointestinal hormones, appetite, and energy intake in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

CCK-8 as a Neurotransmitter in the Central Nervous System: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), where it functions as a key neurotransmitter and neuromodulator.[1] The predominant form in the brain is the sulfated C-terminal octapeptide, CCK-8.[1][2] It exerts its effects through two G-protein coupled receptors, CCK-A (CCK1R) and CCK-B (CCK2R), with the latter being the most widespread in the brain.[2][3] CCK-8 is critically involved in a range of physiological and pathological processes, including anxiety, panic disorders, pain modulation, learning and memory, and satiety. It also exhibits significant co-localization and interaction with classical neurotransmitter systems, most notably the dopaminergic pathways. This guide provides an in-depth technical overview of the CCK-8 neurotransmitter system, summarizing quantitative data, detailing key experimental methodologies, and visualizing its complex signaling pathways to support advanced research and therapeutic development.

CCK-8 Synthesis, Release, and Receptors

Biosynthesis and Degradation

CCK is synthesized from a 115-amino acid precursor, preproCCK. Through post-translational processing by prohormone convertases, this precursor is cleaved into various bioactive forms. In CNS neurons, the sulfated octapeptide (CCK-8S) is the predominant bioactive form. The sulfation of a specific tyrosine residue is crucial for its high-affinity binding to the CCK1R. The biological actions of CCK are terminated by enzymatic degradation, with neprilysin (a metalloendopeptidase) being one of the key enzymes involved.

Cholecystokinin Receptors (CCK1R and CCK2R)

CCK-8 mediates its effects through two distinct G-protein coupled receptors (GPCRs): CCK1R and CCK2R.

-

CCK1 Receptor (CCK1R): Formerly known as the "peripheral" or "alimentary" type, CCK1R is found in lower densities in the CNS compared to CCK2R but is present in key areas like the nucleus tractus solitarius, hypothalamus, and area postrema. It demonstrates a high affinity for sulfated CCK-8, with an approximately 500-fold lower affinity for the non-sulfated form.

-

CCK2 Receptor (CCK2R): This is the primary CCK receptor subtype in the brain, widely distributed in regions such as the cerebral cortex, hippocampus, amygdala, and nucleus accumbens. Unlike CCK1R, it binds both sulfated and non-sulfated CCK-8, as well as the peptide hormone gastrin, with similarly high affinity.

Quantitative Data

Receptor Binding Affinities

The binding affinities of CCK-8 and related peptides are critical for understanding their physiological effects and for designing selective pharmacological tools. Affinities are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium.

| Ligand | Receptor | Binding Affinity (Kᵢ) | Species/Tissue | Reference |

| Sulfated CCK-8 (CCK-8S) | CCK1R | ~0.6 - 1.0 nM | Rat Pancreas / Recombinant | |

| Sulfated CCK-8 (CCK-8S) | CCK2R | ~0.3 - 1.0 nM | Rat/Human Brain / Recombinant | |

| Non-sulfated CCK-8 | CCK1R | ~300 - 500 nM | Rat Pancreas / Recombinant | |

| Non-sulfated CCK-8 | CCK2R | ~0.3 - 1.0 nM | Rat/Human Brain / Recombinant | |

| CCK-4 | CCK1R | >1000 nM | Rat Pancreas | |

| CCK-4 | CCK2R | ~10 nM | Rat Brain | |

| Gastrin-17 | CCK1R | >1000 nM | Rat Pancreas | |

| Gastrin-17 | CCK2R | ~0.3 - 1.0 nM | Rat Brain / Recombinant |

Receptor Distribution and Density

Quantitative autoradiography using radiolabeled ligands like [¹²⁵I]CCK-8 allows for the measurement of receptor density (Bmax) in various brain regions. Bmax values can be modulated by physiological conditions. For example, in rats subjected to salt-loading to activate the magnocellular-posterior pituitary axis, CCK receptor binding (Bmax) was significantly elevated in the paraventricular and supraoptic nuclei of the hypothalamus.

| Brain Region | Receptor Density (Qualitative) | Reference |

| Cerebral Cortex (deep laminae) | High | |

| Olfactory Bulb | High | |

| Hippocampus / Dentate Gyrus | Medium | |

| Nucleus Accumbens | Medium | |

| Amygdala | Medium | |

| Striatum | Medium | |

| Hypothalamus (PVN, SON) | Medium (Modulatable) | |

| Cerebellum | Virtually None |

Signaling Pathways

Upon agonist binding, CCK receptors undergo a conformational change and activate heterotrimeric G-proteins, initiating downstream intracellular signaling cascades.

CCK1R Signaling

The CCK1R is a pleiotropic receptor, capable of coupling to multiple G-protein subtypes, including Gq, Gs, and Gi. Its primary and most potent coupling is through Gq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Coupling to Gs can also occur, leading to the activation of Adenylyl Cyclase (AC) and production of cyclic AMP (cAMP).

CCK2R Signaling

The CCK2R, the predominant brain receptor, is mainly coupled to Gq proteins, initiating the same PLC-IP3/DAG cascade described for CCK1R. In addition, CCK2R activation has been shown to engage other signaling pathways critical for cellular growth and plasticity. This includes the activation of Src family kinases and the subsequent phosphorylation of the Extracellular signal-regulated kinase (ERK) pathway, which is a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is implicated in the proliferative effects mediated by CCK2R in some cell types.

Physiological Roles in the Central Nervous System

Anxiety and Panic Disorder

The CCK system is strongly implicated in the neurobiology of fear and anxiety. Administration of CCK peptides, particularly the CCK2R agonist CCK-4, can reliably induce panic attacks in both healthy volunteers and patients with panic disorder. The amygdala, a key brain region for processing fear, has a high density of both CCK neurons and CCK2R, making this circuit a prime target for the anxiogenic effects of CCK. Consequently, CCK2R antagonists have been investigated as potential anxiolytics.

Pain Modulation

CCK-8 plays a complex, often pro-nociceptive (pain-promoting) role in the CNS. Within the brainstem's Rostral Ventromedial Medulla (RVM), a critical area for descending pain modulation, CCK-8 activates "ON-cells" that facilitate pain transmission to the spinal cord. This action is mediated by CCK2R. CCK also functions as an "anti-opioid" peptide; its release in pain-modulating circuits can counteract the analgesic effects of opioids, potentially contributing to the development of opioid tolerance.

Learning, Memory, and Synaptic Plasticity

CCK-8 is involved in cognitive processes, particularly in the hippocampus. It can enhance memory retention and modulate hippocampal synaptic plasticity, the cellular basis of learning and memory. CCK can mediate both excitatory long-term potentiation (eLTP) and inhibitory long-term potentiation (iLTP), demonstrating its complex role in balancing synaptic strength. The effects on eLTP appear to be mediated by CCK2R, involving pathways like Ras-Raf-MEK-MAPK, while iLTP may involve a novel CCK receptor, GPR173.

Interaction with the Dopamine System

A significant population of midbrain dopamine neurons in the ventral tegmental area (VTA) and substantia nigra co-express CCK. CCK-8 modulates the mesolimbic dopamine system, which is central to reward, motivation, and addiction. Generally, CCK, acting through CCK2R, suppresses dopamine release in terminal fields like the nucleus accumbens. This interaction suggests that CCK agonists could potentially attenuate behaviors driven by hyperactive dopamine systems. Conversely, CCK can also have excitatory effects on dopamine neurons at the cell body level, an effect that may be mediated by CCK1R.

Key Experimental Protocols

Studying the CCK-8 neurotransmitter system requires a range of specialized techniques. Below are detailed methodologies for fundamental experiments.

Radioligand Receptor Binding Assay

This assay quantifies the binding of a radiolabeled ligand to its receptor in a tissue homogenate, allowing for the determination of receptor affinity (Kd) and density (Bmax).

Objective: To determine the Kd and Bmax of [³H]CCK-8 binding to CCK receptors in rat cortical membranes.

Materials:

-

Rat brain cortex tissue

-

[³H]CCK-8 (Radioligand)

-

Non-labeled CCK-8 (for non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation vials and cocktail

-

Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Dissect rat brain cortices on ice and homogenize in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again.

-

Resuspend the final pellet in binding buffer to a protein concentration of ~0.5 mg/mL, determined by a Bradford or BCA assay.

-

-

Binding Reaction:

-

For saturation binding, set up tubes containing:

-

150 µL of membrane preparation.

-

50 µL of binding buffer.

-

50 µL of [³H]CCK-8 at various concentrations (e.g., 0.1 to 20 nM).

-

-

For determining non-specific binding, prepare a parallel set of tubes with the addition of a high concentration of unlabeled CCK-8 (e.g., 1 µM).

-

The final assay volume is 250 µL.

-

-

Incubation:

-

Incubate the reactions at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Quickly wash the filters four times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to sit for several hours.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding (fmol/mg protein) against the concentration of [³H]CCK-8.

-

Analyze the data using non-linear regression (one-site binding hyperbola) in software like Prism to determine the Kd and Bmax values.

-

In Situ Hybridization (ISH) for CCK mRNA

This technique localizes specific mRNA sequences within morphologically preserved tissue sections, revealing which cells are transcribing the CCK gene.

Objective: To visualize the distribution of preproCCK mRNA in coronal mouse brain sections.

Materials:

-

Anesthetized mouse

-

4% paraformaldehyde (PFA) in DEPC-treated PBS

-

DEPC-treated sucrose solutions (10%, 20%, 30%)

-

Cryostat or sliding microtome

-

SuperFrost Plus slides

-

Digoxigenin (DIG)-labeled antisense and sense (control) CCK riboprobes

-

Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate, 4x SSC)

-

Anti-DIG antibody conjugated to Alkaline Phosphatase (AP)

-

NBT/BCIP substrate solution for colorimetric detection

Methodology:

-

Tissue Preparation:

-

Deeply anesthetize the mouse and perform transcardial perfusion with DEPC-treated PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA for 6 hours at 4°C.

-

Cryoprotect the brain by sequential immersion in 10%, 20%, and finally 30% sucrose until it sinks.

-

Freeze the brain and cut 25 µm coronal sections on a microtome. Collect free-floating sections in a cryoprotectant solution or mount directly onto slides.

-

-

Pre-hybridization:

-

Wash sections in PBS and treat with Proteinase K (0.5 µg/mL) for 20 minutes at 42°C to improve probe penetration.

-

Stop the reaction by fixing again in 4% PFA for 5 minutes, followed by PBS washes.

-

-

Hybridization:

-

Pre-warm the DIG-labeled antisense CCK probe in hybridization buffer to 70°C for 15 minutes.

-

Apply the probe-containing hybridization buffer to the sections.

-

Incubate in a humidified chamber for 15-16 hours at 42-45°C.

-

-

Post-hybridization Washes:

-

Perform a series of stringent washes at elevated temperatures (e.g., 60°C) in decreasing concentrations of SSC (saline-sodium citrate) buffer to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block non-specific antibody binding using a blocking solution (e.g., 2% normal sheep serum in MABT).

-

Incubate sections with an anti-DIG-AP antibody (e.g., 1:1500 dilution) overnight at 4°C.

-

Wash thoroughly in MABT buffer.

-

-

Colorimetric Development:

-

Equilibrate sections in a development buffer (pH 9.5).

-

Incubate in NBT/BCIP substrate solution in the dark. The AP enzyme will convert the substrate into a blue/purple precipitate.

-

Monitor the color development (can take hours to overnight) and stop the reaction by washing in water.

-

-

Mounting and Imaging:

-

Mount the sections onto slides, dehydrate through an ethanol series, clear with xylene, and coverslip.

-

Image using a bright-field microscope.

-

In Vivo Microdialysis

This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely-moving animals, providing a powerful tool to study CCK-8's effect on neurotransmitter release.

Objective: To measure the effect of VTA infusion of CCK-8 on dopamine levels in the nucleus accumbens.

Methodology:

-

Stereotaxic Surgery:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Following a stereotaxic atlas, drill small holes in the skull above the target regions (e.g., VTA and nucleus accumbens).

-

Slowly lower guide cannulae to the target coordinates and secure them to the skull with dental cement.

-

Administer post-operative analgesics and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane at the tip) through the guide cannula into the nucleus accumbens.

-

Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector.

-

Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Allow the system to stabilize for 1-2 hours.

-

Begin collecting dialysate samples into vials, typically at 20-minute intervals, to establish a stable baseline of dopamine.

-

After establishing a baseline, infuse CCK-8 through a microinjection cannula into the VTA.

-

Continue collecting dialysate from the nucleus accumbens to monitor changes in dopamine concentration post-infusion.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Inject a small volume (e.g., 20 µL) of each sample into the HPLC system.

-

Dopamine is separated from other molecules on a C18 column and then detected and quantified by the electrochemical detector.

-

-

Data Interpretation:

-

Generate a standard curve with known dopamine concentrations to accurately quantify the levels in the samples.

-

Express the results as a percentage change from the average baseline concentration to determine the effect of the CCK-8 infusion.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical properties of a single neuron, including its membrane potential and synaptic currents, making it the gold standard for studying how neurotransmitters like CCK-8 affect neuronal excitability.

Objective: To record spontaneous inhibitory postsynaptic currents (sIPSCs) from a hippocampal pyramidal neuron and observe the modulatory effect of CCK-8 application.

Materials:

-

Hippocampal brain slices (300-400 µm thick) from a rat or mouse.

-

Patch-clamp rig: microscope with IR-DIC optics, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Glass micropipettes (pulled to 3-6 MΩ resistance).

-

Artificial Cerebrospinal Fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂. Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 glucose.

-

Internal Pipette Solution. For recording IPSCs, a high chloride solution is used. Composition (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

-

CCK-8 solution for bath application.

Methodology:

-

Preparation:

-

Prepare acute hippocampal slices and allow them to recover in a holding chamber with oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (~1.5 mL/min).

-

-

Obtaining a Recording:

-

Visualize a pyramidal neuron in the CA1 region using the microscope.

-

Fill a glass micropipette with the internal solution and mount it on the headstage.

-

Under positive pressure, carefully approach the soma of the target neuron with the pipette tip.

-

Once the tip touches the membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal ("gigaseal").

-

-

Whole-Cell Configuration:

-

Switch the amplifier to voltage-clamp mode.

-

Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior (whole-cell mode).

-

-

Recording sIPSCs:

-

Hold the neuron's membrane potential at -70 mV. Due to the high chloride internal solution, GABAergic IPSCs will appear as inward currents at this potential.

-

Record a stable baseline of spontaneous synaptic activity for 5-10 minutes.

-

-

Drug Application and Recording:

-

Switch the perfusion to an aCSF solution containing a known concentration of CCK-8.

-

Continue recording sIPSCs to observe any changes in their frequency, amplitude, or kinetics.

-

-

Data Analysis:

-

Use electrophysiology analysis software (e.g., Clampfit, AxoGraph) to detect and measure individual sIPSC events.

-

Compare the mean frequency and amplitude of sIPSCs during the baseline period to the period during CCK-8 application to determine the peptide's effect on GABAergic transmission.

-

References

Structural Analysis of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ (Cholecystokinin Octapeptide, CCK-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin Octapeptide (CCK-8), with the amino acid sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂, is a crucial neuropeptide and gastrointestinal hormone. As the C-terminal octapeptide of cholecystokinin, it retains the full biological activity of the parent hormone and is the predominant form in the central nervous system.[1] CCK-8 exerts its physiological effects through two G-protein coupled receptors: the Cholecystokinin A Receptor (CCK-A or CCK1) and the Cholecystokinin B Receptor (CCK-B or CCK2).[2] Its diverse functions, including regulation of satiety, anxiety, and pancreatic secretion, make it a significant target in drug discovery and development.[1][3][4] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for the rational design of potent and selective therapeutic analogues. This technical guide provides an in-depth structural analysis of CCK-8, detailing quantitative data from key experiments, comprehensive experimental protocols, and visualizations of its signaling pathways.

Structural Conformation of CCK-8

The three-dimensional structure of CCK-8 has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and computational energy minimization techniques. These studies reveal that CCK-8 adopts a highly folded and compact conformation in solution, characterized by sharp turns potentially stabilized by hydrogen bonds. The sulfation of the tyrosine residue is a critical post-translational modification that significantly influences its binding affinity, particularly for the CCK-A receptor.

Quantitative Structural Data

The following tables summarize key quantitative data obtained from NMR spectroscopy and energy minimization studies of CCK-8 in a dimethyl sulfoxide (DMSO) solution.

Table 1: Amide and CαHα Chemical Shift Temperature Dependencies in CCK-8

| Residue | Amide Chemical Shift Temperature Coefficient (-ppb/K) | CαHα Chemical Shift Temperature Coefficient (-ppb/K) |

| Asp¹ | 5.2 | 1.8 |

| Tyr² | 2.9 | 2.1 |

| Met³ | 3.1 | 2.5 |

| Gly⁴ | 4.5 | 3.0 (α1), 2.7 (α2) |

| Trp⁵ | 3.8 | 2.2 |

| Met⁶ | 3.5 | 2.4 |

| Asp⁷ | 4.1 | 2.0 |

| Phe⁸ | 3.3 | 2.3 |

Table 2: Dihedral Angles (φ) and χ¹ Rotamer Populations for CCK-8

| Residue | φ Angle (degrees) | χ¹ Rotamer Population (%) (g⁻ / t / g⁺) |

| Asp¹ | -155 | 55 / 35 / 10 |

| Tyr² | -145 | 60 / 30 / 10 |

| Met³ | -135 | 40 / 50 / 10 |

| Trp⁵ | -150 | 70 / 20 / 10 |

| Met⁶ | -140 | 45 / 45 / 10 |

| Asp⁷ | -160 | 65 / 25 / 10 |

| Phe⁸ | -130 | 50 / 40 / 10 |

Note: Glycine (Gly⁴) lacks a side chain and therefore does not have a χ¹ rotamer population.

Experimental Protocols

Peptide Sample Preparation for NMR Spectroscopy

A standardized protocol for preparing a peptide sample like CCK-8 for NMR analysis is crucial for obtaining high-quality, reproducible data.

Materials:

-

Lyophilized CCK-8 peptide

-

Deuterated solvent (e.g., DMSO-d₆)

-

Phosphate buffered saline (PBS)

-

Deuterium oxide (D₂O)

-

NMR tubes

Procedure:

-